3-[(2-Methyloxiran-2-yl)methyl]oxolane
Description
3-[(2-Methyloxiran-2-yl)methyl]oxolane is a bicyclic ether compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a (2-methyloxiran-2-yl)methyl group. The oxolane moiety is a five-membered oxygen-containing ring, while the oxirane (epoxide) group introduces a strained three-membered ether ring with a methyl substituent.
The compound’s synthesis likely involves epoxidation of a precursor alkene or substitution reactions on the oxolane ring. Related oxolane derivatives, such as those derived from 2-deoxy-D-ribose, are synthesized via multi-step processes involving selective functionalization, though challenges like non-selective tosylation of hydroxyl groups are common .
Properties
IUPAC Name |
3-[(2-methyloxiran-2-yl)methyl]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-10-8)4-7-2-3-9-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJAWAKOHVGWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyloxiran-2-yl)methyl]oxolane typically involves the reaction of oxirane derivatives with oxolane precursors under controlled conditions. One common method involves the use of (3-methyloxiran-2-yl)methanol as a starting material . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyloxiran-2-yl)methyl]oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane and oxolane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes and oxolanes, as well as alcohols and other functionalized derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
3-[(2-Methyloxiran-2-yl)methyl]oxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methyloxiran-2-yl)methyl]oxolane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in applications such as enzyme inhibition and the modification of biomolecules. The pathways involved include nucleophilic attack on the oxirane ring, leading to the formation of stable adducts.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
The following table highlights key structural analogs and their differences:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| 3-[(2-Methyloxiran-2-yl)methyl]oxolane | Oxolane + oxirane | 3-(2-methyloxiran-2-yl)methyl | Bicyclic, reactive epoxide group |
| 3-Methyltetrahydrofuran | Oxolane | 3-methyl | Simple alkyl substitution |
| 3-(Oxiran-2-yl)oxolane | Oxolane + oxirane | 3-(oxiran-2-yl) | Epoxide without methyl substituent |
| Alfredensinol A (Compound 5) | Oxolane + oxane | Exocyclic 2-methyl ethylenyl group | Fused oxolane-oxane system, bioactive |
| Sorbitan derivatives | Oxolane (cyclic sorbitol) | Fatty acid esters | Surfactant properties, low toxicity |
Key Observations:
- Epoxide Reactivity: The methyl-substituted epoxide in the target compound enhances electrophilicity compared to non-methylated analogs like 3-(oxiran-2-yl)oxolane, making it more reactive in ring-opening reactions .
- Bioactivity: Alfredensinol A, which contains fused oxolane-oxane rings, exhibits antiproliferative activity, suggesting that bicyclic ether systems with appropriate substituents may have pharmacological relevance .
Physicochemical Properties
- Solubility : Methyl-substituted oxolanes like 2-methyloxolane have moderate aqueous solubility (e.g., 466–467 mg/L), but the epoxide group in the target compound likely reduces solubility due to increased hydrophobicity .
- Thermal Stability : Epoxide-containing compounds are generally less thermally stable than saturated ethers due to ring strain.
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